2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester
Overview
Description
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester is a chemical compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester typically involves the bromination of 4-(trifluoromethoxy)benzoic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid methyl esters, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity . The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- 4-Bromobenzotrifluoride
- 2-(4-(trifluoromethoxy)benzoylamino)benzoic acid
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical reactivity and properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development .
Properties
IUPAC Name |
methyl 2-bromo-4-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWRWXANBVFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-07-0 | |
Record name | 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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